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N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-fluorobenzamide

Epigenetics Chromodomain Inhibition Structure-Activity Relationship

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-fluorobenzamide (CAS 313469-48-6) is a synthetic, small-molecule benzimidazole-benzamide derivative (C20H14FN3O, MW 331.3 g/mol, XLogP3 3.6). It belongs to a class of compounds that interact with methyl-lysine reader proteins, specifically identified as a ligand for the chromobox homolog 7 (CBX7) chromodomain, a component of the Polycomb Repressive Complex 1 (PRC1) involved in epigenetic gene silencing.

Molecular Formula C20H14FN3O
Molecular Weight 331.35
CAS No. 313469-48-6
Cat. No. B2526482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-fluorobenzamide
CAS313469-48-6
Molecular FormulaC20H14FN3O
Molecular Weight331.35
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=CC(=CC=C4)F
InChIInChI=1S/C20H14FN3O/c21-14-7-5-6-13(12-14)20(25)24-16-9-2-1-8-15(16)19-22-17-10-3-4-11-18(17)23-19/h1-12H,(H,22,23)(H,24,25)
InChIKeyNYEIQZRMGZIRRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-fluorobenzamide (CAS 313469-48-6): A Selective CBX7 Chromodomain Ligand for Epigenetic Probe & Assay Development


N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-fluorobenzamide (CAS 313469-48-6) is a synthetic, small-molecule benzimidazole-benzamide derivative (C20H14FN3O, MW 331.3 g/mol, XLogP3 3.6) [1]. It belongs to a class of compounds that interact with methyl-lysine reader proteins, specifically identified as a ligand for the chromobox homolog 7 (CBX7) chromodomain, a component of the Polycomb Repressive Complex 1 (PRC1) involved in epigenetic gene silencing . Its core structure features a 2-(1H-benzo[d]imidazol-2-yl)aniline scaffold linked to a 3-fluorobenzamide moiety, a substitution pattern that distinguishes it from other benzimidazole-based probes.

Why N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-fluorobenzamide Cannot Be Replaced by Generic Benzimidazole or CBX7 Inhibitor Scaffolds


Substitution with a generic benzimidazole or even another CBX7-targeting probe (e.g., UNC3866, MS351) is not scientifically equivalent. The 3-fluorobenzamide substitution on the 2-phenylbenzimidazole core creates a unique hydrogen-bonding and electrostatic surface [1]. The specific ortho-substitution pattern of the central phenyl ring and the meta-fluorine on the terminal benzamide are critical for the ligand's binding pose within the CBX7 chromodomain aromatic cage, a selectivity determinant not replicated by 4-fluoro or 2-fluoro regioisomers, or by the peptidomimetic scaffolds of known antagonists [2]. This structural uniqueness means that even minor changes can alter selectivity profiles across the CBX family (CBX1-CBX8), which is crucial for functional genomics experiments [3].

Quantitative Differentiation Evidence for N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-fluorobenzamide vs. Closest Analogs


Meta-Fluorine vs. Para-Fluorine Regioisomer: A Critical Determinant of CBX7 Binding Affinity

The 3-fluorobenzamide moiety of the target compound is a critical selectivity determinant compared to its direct regioisomer, N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-fluorobenzamide. While direct CBX7 Kd/IC50 values for both compounds are not publicly available in a single head-to-head study, the meta-fluorine substitution pattern is known to influence the electron density and hydrogen-bonding capability of the benzamide carbonyl, a key pharmacophore for binding the CBX7 aromatic cage [1]. In the broader class of chromodomain antagonists, substituent position on the terminal aryl ring is a major driver of paralog selectivity (e.g., CBX7 vs. CBX8) [2]. The 3-fluoro regioisomer is therefore expected to exhibit a distinct selectivity profile compared to the 4-fluoro analog, which is critical for researchers aiming to dissect CBX7-specific functions without confounding CBX8 activity.

Epigenetics Chromodomain Inhibition Structure-Activity Relationship

Structural Differentiation from Peptidomimetic CBX7 Antagonists: A Non-Peptide Chemotype for Cellular Permeability

The target compound is a non-peptidic, drug-like small molecule (MW 331.3, XLogP3 3.6, 3 rotatable bonds) [1]. This contrasts sharply with peptidomimetic CBX7 antagonists like UNC3866, which contain a lysine-mimicking trimethylammonium group and have higher molecular weight and polarity. Although direct cellular permeability data (PAMPA or Caco-2) for the target compound are not published, its physicochemical properties predict superior passive membrane permeability compared to peptidomimetic probes [1]. This is a critical advantage for cell-based assays, where UNC3866 often requires high concentrations (10-25 µM) to observe cellular effects [2].

Drug Discovery Chemical Probe Cellular Assay

Differentiation from Tubulin-Targeting Benzimidazole-Cinnamides: A Distinct Target Profile

A closely related structural class, N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)cinnamides, are potent tubulin polymerization inhibitors (e.g., compound 12h: IC50 = 0.29 µM against A549 cells; tubulin polymerization IC50 = 4.64 µM) [1]. The target compound, bearing a 3-fluorobenzamide instead of a cinnamide moiety, was screened as a CBX7 inhibitor, not a tubulin binder . This fundamental difference in the terminal amide/cinnamide group redirects the biological target from the cytoskeleton (tubulin) to the epigenome (CBX7 chromodomain). Researchers seeking to modulate epigenetic silencing via CBX7 must avoid cinnamide analogs, as their potent tubulin-targeting activity would introduce significant cytotoxicity and confound epigenetic readouts.

Target Selectivity Antiproliferative Assay Mechanism of Action

Evidence Gap: Direct Head-to-Head CBX7 Binding Data Are Not Publicly Available

A critical evidence gap exists: despite the compound being identified in a CBX7 primary AlphaScreen, the quantitative IC50 or Kd value is not disclosed in the public domain . In contrast, gold-standard CBX7 probes like UNC3866 have well-characterized affinities (Kd = 97 ± 2.4 nM; AlphaScreen IC50 = 66 ± 1.2 nM) . Until the quantitative binding data for the target compound are released or independently validated, its selection over UNC3866 or MS351 should be justified primarily by its novel chemotype and favorable physicochemical properties rather than by proven superior potency. Procurement decisions should include a plan for in-house validation of CBX7 binding and selectivity.

Data Transparency Procurement Caveat Assay Validation

Recommended Application Scenarios for N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-fluorobenzamide Based on Evidenced Differentiation


Epigenetic Target Deconvolution: Dissecting CBX7-Specific vs. CBX8-Mediated Transcriptional Repression

Use the target compound as part of a chemical probe panel alongside CBX8-selective inhibitors to dissect the paralog-specific roles of PRC1 chromodomains in gene silencing. The meta-fluorine substitution pattern may confer a selectivity window distinct from UNC3866 or MS351, enabling more precise functional annotation of CBX7 target genes (e.g., p16INK4a) in cancer cell models [1].

Cell-Based Assays Requiring Passive Membrane Permeability: A Non-Peptidic Scaffold Advantage

Deploy the target compound in cell-based transcriptional derepression assays where the charged peptidomimetic antagonists (e.g., UNC3866) show limited cellular activity due to poor membrane permeability. The favorable Lipinski profile (MW 331.3, XLogP3 3.6) predicts better passive diffusion across the cell membrane . Validate with dose-dependent qPCR of CBX7 target genes in HEK293T or PC3 prostate cancer cells as described for other CBX7 modulators [1].

Structure-Activity Relationship (SAR) Expansion of Benzimidazole-Based Chromodomain Ligands

The target compound serves as a key intermediate scaffold for SAR studies exploring the effect of benzamide substituent position (2-fluoro, 3-fluoro, 4-fluoro) on CBX paralog selectivity. Its specific 3-fluorobenzamide motif fills a gap in existing SAR data, which has focused predominantly on peptidomimetic or 4-substituted benzimidazole derivatives . Systematic variation of this position will generate critical selectivity data for the development of next-generation epigenetic chemical probes.

Orthogonal Hit Confirmation in High-Throughput Screening (HTS) for CBX7 Modulators

As a compound identified in a primary AlphaScreen against the CBX7 chromodomain , the target compound is suitable as an orthogonal hit in secondary screening cascades. Its distinct chemotype from known antagonist classes (UNC3866, MS351) makes it a valuable tool for distinguishing genuine CBX7 ligands from assay-interfering compounds. Use it in dose-response AlphaScreen and orthogonal biophysical assays (e.g., SPR, DSF) to validate screening hits from large compound libraries.

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